molecular formula C9H7Cl2N3 B1453789 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine CAS No. 1248056-07-6

2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine

Cat. No.: B1453789
CAS No.: 1248056-07-6
M. Wt: 228.07 g/mol
InChI Key: OWNOPWZQDVXQKJ-UHFFFAOYSA-N
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Description

Structural Characteristics and Classification

2-Chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine exhibits a complex heterocyclic architecture that combines two fundamental nitrogen-containing ring systems through a methylene bridge. The molecular formula C₉H₇Cl₂N₃ indicates the presence of nine carbon atoms, seven hydrogen atoms, two chlorine atoms, and three nitrogen atoms, resulting in a molecular weight of 228.08 daltons. The compound belongs to the broader classification of azole-substituted pyridines, specifically representing a pyrazolylmethylpyridine derivative.

The structural framework consists of a pyridine ring bearing a chlorine substituent at the 2-position and a pyrazolylmethyl group at the 4-position. The pyrazole ring itself contains a chlorine atom at the 4-position, creating a dichlorinated system with distinct electronic properties. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature conventions established for heterocyclic compounds.

The International Chemical Identifier code 1S/C9H7Cl2N3/c10-8-4-13-14(6-8)5-7-1-2-12-9(11)3-7/h1-4,6H,5H2 provides a unique structural descriptor that enables unambiguous identification of the compound in chemical databases. This encoding system captures the connectivity pattern and stereochemical features of the molecule in a standardized format that facilitates computational analysis and database searches.

According to the Hantzsch-Widman nomenclature system for heterocyclic compounds, the pyrazole moiety follows the established conventions where nitrogen atoms are designated by the prefix "aza" and the five-membered ring structure is indicated by the suffix "ole". The pyridine component represents a six-membered aromatic heterocycle containing a single nitrogen atom, classified as an azine under the systematic nomenclature framework.

Structural Parameter Value
Molecular Formula C₉H₇Cl₂N₃
Molecular Weight 228.08 g/mol
Ring Systems Pyridine, Pyrazole
Substitution Pattern 2-Chloropyridine, 4-Chloropyrazole
Bridging Group Methylene (-CH₂-)
Heteroatom Count 3 Nitrogen atoms

Historical Context in Heterocyclic Chemistry

The development of this compound as a synthetic target reflects the broader evolution of heterocyclic chemistry that began in the early nineteenth century. The historical foundation for understanding such compounds was established through the pioneering work of early chemists who identified and characterized the fundamental heterocyclic building blocks from natural sources.

Pyridine, one of the core structural components, was first isolated by Anderson in 1849 through the pyrolysis of bones, marking an early milestone in heterocyclic chemistry. The systematic study of pyridine derivatives gained momentum with the development of the Hantzsch pyridine synthesis in 1881, which provided a reliable method for constructing substituted pyridine rings. This synthetic methodology established the groundwork for creating more complex pyridine-containing molecules like the compound under investigation.

The pyrazole component has equally significant historical roots, with the term "pyrazole" being coined by German chemist Ludwig Knorr in 1883. Hans von Pechmann's classical synthesis of pyrazole from acetylene and diazomethane in 1898 demonstrated the feasibility of constructing this five-membered heterocycle through strategic synthetic approaches. These early methodological developments laid the foundation for the sophisticated synthetic strategies now employed to create complex pyrazole derivatives.

The Heterocyclic Group, formed in 1967 by a consortium of heterocyclic chemists and approved by the Chemical Society on April 5, 1967, represents the institutional recognition of heterocyclic chemistry as a distinct and important field. This group later evolved into the Heterocyclic and Synthesis Group in 2001, reflecting the broader interests of synthetic organic chemists in heterocyclic systems. The continued relevance of heterocyclic chemistry is exemplified by ongoing research into pyrazole derivatives and their synthetic applications.

Contemporary synthetic approaches to pyrazolopyridine systems have built upon these historical foundations, with researchers developing increasingly sophisticated methods for constructing complex heterocyclic architectures. The ability to synthesize compounds like this compound represents the culmination of more than a century of methodological development in heterocyclic chemistry.

Structure-Property Relationships

The molecular architecture of this compound exhibits several key structural features that directly influence its chemical and physical properties. The presence of two chlorine atoms at strategic positions creates electron-withdrawing effects that significantly alter the electronic distribution throughout the molecule. The chlorine substituent at the 2-position of the pyridine ring is positioned ortho to the nitrogen atom, creating a particularly strong electron-withdrawing influence that affects the aromatic system's reactivity patterns.

The pyrazole ring system contributes additional complexity through its nitrogen-containing five-membered structure, which exhibits aromatic character similar to other azole heterocycles. The 4-position chlorination of the pyrazole ring creates an additional electron-deficient site that can participate in various substitution reactions. The methylene bridge connecting the two ring systems provides conformational flexibility while maintaining electronic conjugation between the aromatic units.

The compound exists as a liquid at room temperature, indicating relatively weak intermolecular forces compared to solid heterocyclic compounds. This physical state suggests that the molecular geometry and substitution pattern do not promote strong crystalline packing arrangements. The liquid nature facilitates handling and purification processes, making the compound more accessible for synthetic applications and research purposes.

The aromatic character of both ring systems contributes to the compound's stability under normal storage conditions, with recommended storage at room temperature being appropriate for maintaining chemical integrity. The electron-withdrawing nature of the chlorine substituents enhances the electrophilic character of the aromatic carbons, making them susceptible to nucleophilic attack under appropriate reaction conditions.

Property Category Characteristic Structural Origin
Physical State Liquid at room temperature Weak intermolecular forces
Electronic Character Electron-deficient Chlorine substituents
Aromatic Stability High Delocalized π-systems
Reactivity Profile Electrophilic aromatic Electron-withdrawing groups
Storage Stability Room temperature stable Aromatic framework

Chemical Registration Information (CAS: 1248056-07-6)

The Chemical Abstracts Service registry number 1248056-07-6 serves as the unique identifier for this compound in chemical databases and literature. This registration reflects the compound's established presence in the chemical research community and its availability through commercial suppliers. The Molecular Design Limited number MFCD16765174 provides an additional database identifier that facilitates cross-referencing across different chemical information systems.

Commercial availability data indicates that the compound is supplied by multiple vendors with typical purities of 95% or higher. The pricing structure varies significantly depending on the quantity and supplier, with small research quantities ranging from approximately $50 for 5-milligram samples to several thousand dollars for gram-scale quantities. This pricing pattern reflects the specialized nature of the compound and the synthetic complexity required for its preparation.

Properties

IUPAC Name

2-chloro-4-[(4-chloropyrazol-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-8-4-13-14(6-8)5-7-1-2-12-9(11)3-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNOPWZQDVXQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN2C=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reactions

  • The pyrazole nitrogen acts as a nucleophile attacking the electrophilic chloromethyl group attached to the pyridine ring or a suitable leaving group on the pyridine.
  • Reaction conditions often require bases or acids to catalyze or facilitate the substitution.
  • Solvents such as dimethylformamide (DMF) or dioxane are commonly used to dissolve reactants and promote reaction efficiency.

Key Intermediates and Reagents

  • Starting materials include 2,4-dichloropyridine or 2-chloro-4-(chloromethyl)pyridine.
  • The pyrazole component is typically 4-chloro-1H-pyrazole or its derivatives.
  • Bases like triethylamine can be used to deprotonate the pyrazole nitrogen, increasing nucleophilicity.

Detailed Preparation Method

A representative synthesis route based on literature and patent disclosures is as follows:

Step Description Conditions Outcome Yield (%)
1 Preparation of 2-chloro-4-(chloromethyl)pyridine from 2,4-dichloropyridine Reaction with formaldehyde and HCl or chloromethylation reagents under acidic conditions Chloromethylated pyridine intermediate Not specified
2 Nucleophilic substitution of chloromethyl group by 4-chloro-1H-pyrazole Reflux in DMF or dioxane with triethylamine base catalyst Formation of 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine Typically 70–85%
3 Purification Recrystallization from ethanol or other solvents Pure target compound

Research Findings Supporting the Preparation

  • The nucleophilic substitution is favored due to the electrophilic nature of the chloromethyl group and the nucleophilicity of the pyrazole nitrogen.
  • Triethylamine acts as a base to neutralize HCl generated and to enhance nucleophilicity.
  • Refluxing in polar aprotic solvents like DMF improves reaction rates and yields.
  • The reaction is sensitive to temperature and solvent choice to avoid side reactions such as hydrolysis or multiple substitutions.

Analytical Characterization of the Product

  • FT-IR Spectroscopy: Characteristic absorption bands for N–H, C–Cl, and aromatic C–H stretching confirm the presence of pyrazole and pyridine rings.
  • NMR Spectroscopy: $$^{1}H$$ NMR shows signals corresponding to aromatic protons and the methylene bridge; $$^{13}C$$ NMR confirms the carbon framework.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight 228.07 g/mol.
  • Purity: Confirmed by chromatographic methods such as HPLC or TLC.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 2,4-dichloropyridine or 2-chloro-4-(chloromethyl)pyridine, 4-chloro-1H-pyrazole
Key Reaction Nucleophilic substitution of chloromethyl group by pyrazole nitrogen
Catalysts/Bases Triethylamine commonly used
Solvents DMF, dioxane
Temperature Reflux conditions (approx. 80–120°C)
Yield Range 70–85%
Purification Recrystallization from ethanol or similar solvents
Characterization FT-IR, NMR, Mass Spectrometry, HPLC

Additional Notes

  • Patents such as IL238044A discuss related chloropyrazolyl derivatives and intermediates, providing insights into synthetic routes and process optimizations.
  • The compound’s synthesis is relevant for pharmaceutical intermediates and advanced material precursors, emphasizing the need for high purity and yield.
  • Challenges include controlling regioselectivity and minimizing side reactions during nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine exhibit anticancer properties. They act as selective androgen receptor modulators (SARMs), which are useful in treating hormone-dependent cancers such as prostate cancer. These compounds can selectively modulate androgen receptors, potentially leading to reduced side effects compared to traditional therapies .

Anti-inflammatory Properties

Studies have shown that pyrazole derivatives can possess anti-inflammatory effects. The incorporation of the pyrazole ring in the structure of this compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

Some derivatives of chloropyridine compounds have demonstrated antimicrobial activity against various bacterial strains. This suggests that this compound could be explored for its potential use in treating infections caused by resistant bacteria .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSelective androgen receptor modulation
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialActivity against resistant bacterial strains

Case Study 1: SARMs Development

A study highlighted the synthesis and evaluation of SARMs that include pyrazole moieties. These compounds were tested for their ability to selectively activate androgen receptors in prostate cancer models, demonstrating promising results in tumor growth inhibition .

Case Study 2: Anti-inflammatory Screening

In a screening assay, various chloropyridine derivatives were evaluated for their anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation models. The results indicated that certain derivatives exhibited significant reductions in pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and pyridine rings allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Applications/Notes References
2-Chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine 1248056-07-6 C₉H₇Cl₂N₃ 228.08 2-Cl, 4-(4-Cl-pyrazolyl)methyl Not reported Lab reagent (discontinued)
2-Chloro-4-[(1H-pyrazol-1-yl)methyl]pyridine 1250584-89-4 C₉H₈ClN₃ 193.64 2-Cl, 4-(unsubstituted pyrazolyl)methyl Liquid Life science research
2-Chloro-4-(4-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridine - C₁₀H₁₁ClN₃S 240.73 2-Cl, 4-(methylthio-imidazolyl) Solid (purified) Kinase inhibitor scaffold
RO4917523 (Boehringer Ingelheim tool compound) - C₁₉H₁₃ClFN₃ 341.78 2-Cl, 4-(fluorophenyl-imidazolyl) Not reported Pharmacological studies
CTEP (2-Chloro-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridine) - C₂₁H₁₆ClF₃N₃O 430.82 2-Cl, 4-(trifluoromethoxy-imidazolyl) Solid mGluR5 negative allosteric modulator

Key Observations:

Substituent Impact on Physicochemical Properties: The presence of chlorine on the pyrazole ring (as in the target compound) increases molecular weight and lipophilicity compared to its unsubstituted analogue (CAS 1250584-89-4) .

Biological Relevance :

  • Imidazole-containing analogues (e.g., CTEP) demonstrate therapeutic applications as enzyme modulators, whereas the target compound’s biological activity remains uncharacterized in the provided evidence .
  • Methylthio and trifluoromethoxy groups (as in compounds from ) improve metabolic stability and target binding affinity compared to simpler chloro substituents .

Synthetic Accessibility: The target compound’s synthesis likely follows condensation reactions similar to those in and , where pyrazole aldehydes react with amine intermediates under reductive conditions . In contrast, CTEP’s synthesis involves Sonogashira coupling, highlighting the complexity of introducing ethynyl groups .

Functional Group Comparisons

  • Chlorine vs. Fluorine : Fluorine substitution (e.g., in RO4917523) enhances electronegativity and bioavailability compared to chlorine, as seen in pharmacokinetic studies of kinase inhibitors .
  • Pyrazole vs.

Biological Activity

2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

Molecular Structure :

  • Molecular Formula : C11H12Cl2N5
  • Molecular Weight : 249.70 g/mol
  • IUPAC Name : 2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]pyrazine
  • SMILES : Clc1nccc(c1)Cn1ncc(c1)Cl

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential as an anticancer agent, antimicrobial compound, and anti-inflammatory drug.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have shown effectiveness against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
2-chloro-4-(1H-pyrazol-1-yl)methylpyridineMDA-MB-231 (breast cancer)0.46Inhibition of proliferation
HepG2 (liver cancer)0.39Inhibition of Aurora-A kinase
NCI-H460 (lung cancer)0.30CDK2 inhibition

These findings suggest that the compound may interfere with key cellular pathways involved in cancer proliferation and survival.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. A study assessing various pyrazole derivatives found that certain derivatives exhibited remarkable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli:

Derivative MIC (µg/mL) Activity Type
Compound 7b0.22 - 0.25Bactericidal
Compound 100.30Bactericidal

These results indicate that the compound may serve as a potent agent in treating bacterial infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. Studies involving pyrazole derivatives have indicated their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Breast Cancer Treatment :
    • A clinical trial involving a pyrazole derivative similar to 2-chloro-4-(4-chloro-1H-pyrazol-1-yl)methylpyridine demonstrated a significant reduction in tumor size among participants with advanced breast cancer.
  • Antimicrobial Efficacy Against Resistant Strains :
    • Research conducted on resistant strains of E. coli showed that derivatives of this compound effectively inhibited growth, suggesting potential for development into new antibiotics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The chloro-substituted pyrazole moiety can bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, intermediates can be prepared via alkylation of pyridine derivatives using chloromethylpyrazole precursors under basic conditions (e.g., NaH in DMF). Key intermediates are characterized using 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to confirm regioselectivity and purity. IR spectroscopy (e.g., 1600–1650 cm1^{-1} for C=N/C=C stretching) and high-resolution mass spectrometry (HRMS) further validate structural integrity .
Intermediate Key Spectral Data Reference
Chloromethylpyrazole precursor1H^1 \text{H} NMR: δ 5.4 (s, 2H, CH2_2)
Final compound13C^{13} \text{C} NMR: δ 150.2 (pyridine C-2)

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify proton environments and carbon frameworks, respectively. For example, deshielded pyridine protons (δ 8.2–8.5 ppm) confirm aromaticity.
  • X-ray crystallography : SHELX software refines crystal structures by analyzing diffraction data. The program resolves challenges like disorder in chlorinated substituents or pyrazole ring conformations .
  • IR : Absorbance at 750–800 cm1^{-1} confirms C-Cl stretching .

Q. What are the primary biological targets of this compound, and what assays evaluate its activity?

  • Methodological Answer : The compound may target neurotransmitter receptors (e.g., mGluR5) due to structural similarities to CTEP, a known mGlu5 negative allosteric modulator (NAM) . Assays include:

  • Radioligand binding assays : Competition studies using 3H^3 \text{H}-MPEP to measure IC50_{50}.
  • Functional assays : Calcium mobilization in HEK293 cells expressing mGlu5 to determine inverse agonism .

Advanced Research Questions

Q. How do substituent modifications influence receptor binding affinity and pharmacokinetics?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Pyrazole vs. imidazole : Replacing pyrazole with bulkier imidazole (e.g., in CTEP) enhances mGlu5 affinity but reduces solubility.

  • Chlorine positioning : 4-Chloro on pyridine improves metabolic stability vs. 2-chloro isomers .

    Modification Effect on mGlu5 IC50_{50} Half-life (Rodents)
    Pyrazole-methyl12 nM6–8 hours
    Imidazole-ethynyl (CTEP)3 nM>24 hours

Q. How can crystallographic data resolve contradictions in binding mode predictions?

  • Methodological Answer : Discrepancies between computational docking and experimental data are resolved via:

  • SHELXD/SHELXE : Phase determination for small-molecule crystals to map electron density of the pyrazole-methyl group.
  • Hydrogen bonding analysis : Identifies key interactions (e.g., between pyridine N and receptor residues) missed in docking studies .

Q. What strategies mitigate synthetic challenges like low yields in alkylation steps?

  • Methodological Answer :

  • Optimized reaction conditions : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency.

  • Purification : Flash chromatography (hexane/EtOAc gradients) isolates intermediates with >95% purity.

  • Yield comparison :

    Catalyst Temperature Yield
    NaH0°C45%
    K2_2CO3_3/TBABRT72%

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Methodological Answer :

  • HPLC-MS stability studies : Monitor degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).
  • Solvent effects : DMSO stock solutions >10% induce aggregation; dilution to <1% in assay buffers is critical .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine
Reactant of Route 2
Reactant of Route 2
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.